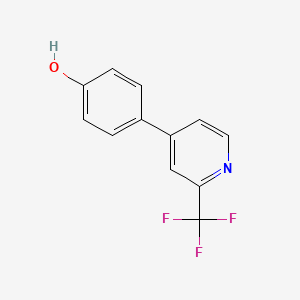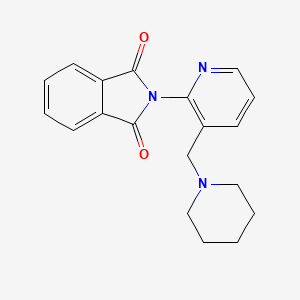
2-(Phthalimidyl)-3-(1-piperidinylmethyl)-pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Phthalimidyl)-3-(1-piperidinylmethyl)-pyridine is a complex organic compound that features a phthalimide group, a piperidine ring, and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phthalimidyl)-3-(1-piperidinylmethyl)-pyridine typically involves multiple steps. One common method starts with the preparation of the phthalimide derivative, which is then reacted with a suitable pyridine derivative. The piperidine ring is introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(Phthalimidyl)-3-(1-piperidinylmethyl)-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically produces a more saturated compound.
科学研究应用
2-(Phthalimidyl)-3-(1-piperidinylmethyl)-pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
作用机制
The mechanism of action of 2-(Phthalimidyl)-3-(1-piperidinylmethyl)-pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phthalimide group can act as a pharmacophore, while the piperidine and pyridine rings contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-(1-piperidinylmethyl)-1-naphthol
- 2,6-bis(1-piperidinylmethyl)-1,5-naphthalenediol
- 2-(1-Piperidinyl)phenylboronic acid
Uniqueness
2-(Phthalimidyl)-3-(1-piperidinylmethyl)-pyridine is unique due to the presence of the phthalimide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications.
属性
CAS 编号 |
400775-80-6 |
|---|---|
分子式 |
C19H19N3O2 |
分子量 |
321.4 g/mol |
IUPAC 名称 |
2-[3-(piperidin-1-ylmethyl)pyridin-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H19N3O2/c23-18-15-8-2-3-9-16(15)19(24)22(18)17-14(7-6-10-20-17)13-21-11-4-1-5-12-21/h2-3,6-10H,1,4-5,11-13H2 |
InChI 键 |
QWMOCBHLSRDGIM-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CC2=C(N=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


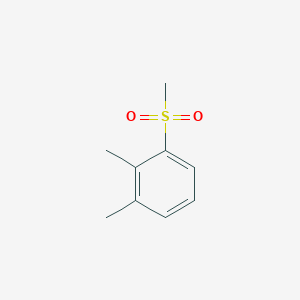
![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994749.png)
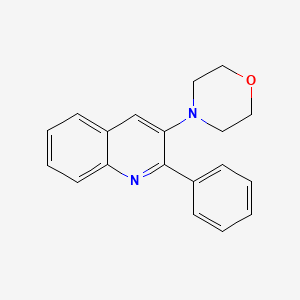
![3-[[4-(6-amino-7H-purin-8-yl)phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B13994764.png)
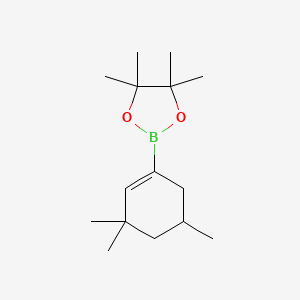
![2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline](/img/structure/B13994773.png)
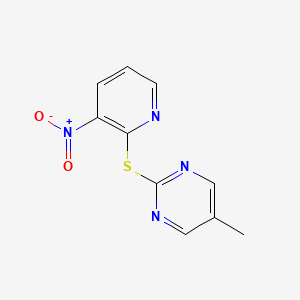


![Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B13994806.png)

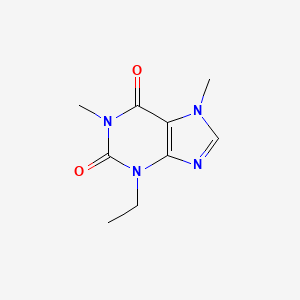
![[1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid](/img/structure/B13994818.png)
